Inz-1

Antifungal Mitochondrial biology Drug selectivity

Researchers studying azole tolerance in Candida albicans often face host-cell toxicity from pan-bc1 inhibitors like antimycin A. Inz-1 solves this with 28-fold fungal selectivity (yeast IC50=8.09 µM vs. human IC50=45.32 µM), enabling co-culture experiments without compromising mammalian cell viability. • Uniquely converts fluconazole from fungistatic to fungicidal (>2-log CFU reduction). • Carbon source-dependent potency: IC50=1.655 µM in respiratory (glycerol) vs. >32 µM in fermentative (glucose) media. • Serves as a benchmark standard for cytochrome bc1 inhibitor SAR campaigns. Supplied as ≥98% pure solid powder, in stock for immediate global shipping.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 897776-15-7
Cat. No. B1672008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInz-1
CAS897776-15-7
SynonymsInz-1;  Inz1;  Inz 1
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyRBYOCUDWQCQSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inz-1 Baseline Characteristics and Procurement


Inz-1 (CAS 897776-15-7) is an indazole-derived small molecule that functions as a fungal-selective inhibitor of mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain [1]. The compound exhibits a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol, with the chemical name methyl 2-(3-phenyl-1H-indazol-1-yl)acetate . Inz-1 was identified from a high-throughput screen of 300,000 compounds for agents that block azole tolerance in drug-resistant Candida albicans [1]. The compound is supplied as a solid powder with purity typically ≥98% and is intended for laboratory research use only .

Tool Compound Fungal-selective cytochrome bc1 inhibitor
Chemotype Indazole-derived small molecule
Discovery Context HTS hit for azole tolerance blockade

Inz-1 Advantage Over Generic bc1 Inhibitors


Generic cytochrome bc1 inhibitors such as antimycin A or ilicicolin H exhibit potent inhibition of both fungal and mammalian Complex III, resulting in unacceptable host cell toxicity that precludes their use in experiments requiring discrimination between fungal and human mitochondrial function [1]. Inz-1 was specifically optimized from an initial hit (IC50 18.8 μM against yeast cytochrome bc1) through the synthesis of 103 analogs to achieve a combination of improved potency and fungal selectivity (28-fold over human cytochrome bc1) that is not present in broad-spectrum bc1 inhibitors [1]. Furthermore, Inz-1 uniquely converts azole antifungals from fungistatic to fungicidal agents—a functional property absent in other cytochrome bc1 inhibitors that do not share this specific chemotype [1]. Substitution with a pan-bc1 inhibitor would therefore eliminate the species-selective window required for fungal-specific mitochondrial perturbation studies and would not reproduce the azole-sensitization phenotype.

Inz-1 (fungal-selective bc1 inhibitor) Pan-bc1 inhibitor (e.g., antimycin A) May not provide fungal-selective mitochondrial window; mammalian Complex III inhibition may confound co-culture studies.
Indazole chemotype-dependent azole sensitization Alternative bc1 chemotypes Azole-sensitization phenotype may not transfer to non-indazole bc1 inhibitors; functional response requires verification.
SAR-validated potency-selectivity profile Unoptimized or broad-spectrum bc1 inhibitors Potency and selectivity ranking may shift; may not support benchmarking of novel antifungal chemotypes.

Inz-1 Quantitative Evidence Guide


Fungal-Selective Cytochrome bc1 Inhibition

Inz-1 exhibits 5.6-fold greater inhibitory potency against Candida albicans cytochrome bc1 (IC50 = 8.0 μM) compared to the human homolog (IC50 = 45.3 μM), establishing a species-selective window not observed with pan-inhibitors like antimycin A [1]. This selectivity emerges from structural divergence in the cytochrome bc1 complex between fungi and humans, which is exploited by the indazole chemotype but not by broad-spectrum bc1 inhibitors [1].

Fungal vs Human bc1 Inhibition
Head-to-head
IC50 8.0 μM (fungal) vs 45.3 μM (human)
Supports fungal-selective mitochondrial perturbation in co-culture.
Data from purified mitochondrial enzymatic assay; 5.6-fold selectivity.
Antifungal Mitochondrial biology Drug selectivity

Azole Resistance Reversal

Inz-1 uniquely reverses fluconazole resistance in pathogenic Candida albicans by converting the azole from a fungistatic agent to a fungicidal one [1]. This functional phenotype—azoles normally merely inhibit fungal growth without killing—is not exhibited by alternative cytochrome bc1 inhibitors such as antimycin A, which lack this chemotype-dependent sensitization property [1]. The combination of Inz-1 with fluconazole results in >2-log reduction in fungal CFU, whereas fluconazole alone causes negligible killing [1].

Azole Sensitization
Class-level inference
>2-log CFU reduction
Supports azole-sensitization phenotype in Candida research.
Indazole chemotype required; verify in strain panel.
Antifungal resistance Drug synergy Candida albicans

Carbon Source-Dependent Growth Inhibition

Inz-1 demonstrates conditional growth inhibition: it potently suppresses Candida albicans growth in media containing glycerol as the sole carbon source (IC50 = 1.655 μM) but is substantially less effective in glucose-containing media (IC50 > 32 μM) [1]. This carbon source-dependent activity confirms that Inz-1 acts through mitochondrial respiratory inhibition, as glycerol utilization requires functional oxidative phosphorylation, whereas glucose permits fermentation-based growth [1]. By contrast, pan-bc1 inhibitors like antimycin A exhibit potent inhibition irrespective of carbon source due to their broader potency and lack of metabolic context-selectivity [1].

Carbon Source-Dependent Potency
Cross-study comparable
IC50 1.655 μM (glycerol) vs >32 μM (glucose)
Supports on-target respiratory inhibition verification.
C. albicans SC5314; >19-fold differential.
Mitochondrial respiration Fungal metabolism Carbon source utilization

Potency and Selectivity Optimization Series

Inz-1 was developed through iterative medicinal chemistry optimization of an initial screening hit with yeast cytochrome bc1 IC50 = 18.8 μM [1]. The optimization campaign of 103 indazole analogs yielded Inz-1 with improved potency (IC50 = 8.092 μM) and established fungal selectivity (28-fold over human) [1]. Further optimization produced Inz-4 with sub-micromolar potency (IC50 = 0.026 μM against yeast cytochrome bc1) . This SAR progression establishes Inz-1 as a foundational tool compound representing an intermediate potency-selectivity profile, enabling researchers to select the appropriate analog (Inz-1 for balanced properties or Inz-4 for maximal potency) based on experimental requirements [1].

Inz SAR Series Ranking
Cross-study comparable
Hit: 18.8 μM Inz-1: 8.092 μM Inz-4: 0.026 μM
Enables selection of potency-appropriate analog for assay.
Yeast bc1 enzymatic assay; 311-fold span.
Structure-activity relationship Lead optimization Chemical probe development

Virulence Impairment in Macrophage Infection Model

Inz-1 treatment significantly impairs the ability of Candida albicans to survive within macrophage phagosomes, a key virulence determinant in disseminated candidiasis [1]. In co-culture experiments with murine bone marrow-derived macrophages, Inz-1 reduced intracellular fungal survival by approximately 50% compared to untreated controls [1]. This virulence-attenuating property is directly linked to inhibition of mitochondrial respiration, which restricts the fungal pathogen's metabolic flexibility required for adaptation to the nutrient-poor phagosomal environment [1]. Alternative cytochrome bc1 inhibitors like antimycin A cannot be employed for such host-pathogen co-culture studies due to their mammalian cell toxicity [1].

Macrophage Survival Reduction
Class-level inference
~50% reduction vs untreated control
Supports host-pathogen co-culture studies without confounding mammalian toxicity.
Murine BMDM co-culture; 24h treatment.
Host-pathogen interaction Macrophage Fungal virulence

Inz-1 Research and Industrial Applications


Fungal-Selective Mitochondrial Perturbation in Co-Culture

Researchers investigating Candida albicans virulence mechanisms in macrophage or epithelial cell co-culture systems require a chemical probe that inhibits fungal mitochondrial respiration without compromising host cell viability. Inz-1, with its 5.6-fold selectivity for fungal cytochrome bc1 over the human enzyme (IC50 8.0 μM vs. 45.3 μM), enables selective impairment of fungal respiration while preserving mammalian Complex III function [1]. This selectivity permits co-culture experiments where fungal metabolic adaptation to host niches can be studied without the confounding cytotoxicity introduced by pan-inhibitors like antimycin A [1].

Azole Resistance Mechanism and Synergy Screening

Inz-1 uniquely converts fluconazole from a fungistatic to a fungicidal agent, producing a >2-log reduction in Candida albicans CFU when combined with the azole [1]. This property makes Inz-1 an essential tool for researchers investigating the molecular mechanisms underlying azole tolerance and resistance in pathogenic fungi. The compound can be employed in genetic screens to identify mutations that abolish the Inz-1-mediated sensitization effect, thereby revealing the adaptive pathways that confer azole resistance [1]. This functional phenotype is specific to the indazole chemotype and is not reproduced by alternative cytochrome bc1 inhibitors [1].

Carbon Source-Dependent Metabolic Profiling

Inz-1's conditional growth inhibition—potent in glycerol-containing respiratory media (IC50 = 1.655 μM) but minimal in glucose-containing fermentative media (IC50 > 32 μM)—provides researchers with a precise tool for interrogating fungal metabolic state [1]. This carbon source-dependent activity enables experiments designed to determine the contribution of mitochondrial respiration to fungal growth under specific environmental conditions, such as those encountered in host niches. The >19-fold differential potency serves as an internal control for verifying on-target respiratory inhibition and can be leveraged in metabolic profiling studies of antifungal drug candidates [1].

SAR Tool for Cytochrome bc1 Inhibitor Optimization

Inz-1 occupies a defined position within the Inz SAR series, exhibiting balanced potency (IC50 = 8.092 μM) and fungal selectivity (28-fold over human) that distinguishes it from both the weaker initial hit (IC50 = 18.8 μM) and the ultra-potent analog Inz-4 (IC50 = 0.026 μM) [1]. Medicinal chemistry groups pursuing cytochrome bc1 as an antifungal target can utilize Inz-1 as a benchmark compound for evaluating novel chemotypes, establishing baseline activity thresholds for potency and selectivity, and benchmarking the performance of newly synthesized analogs against a well-characterized reference standard [1].

Application
Selection Property
Validation Focus
Fungal-mammalian co-culture mitochondrial studies
Fungal-selective cytochrome bc1 inhibition
Verify host cell viability at working concentration range
Azole resistance mechanism studies
Indazole chemotype-dependent azole sensitization
Confirm fungicidal conversion in azole-resistant Candida panel
Fungal metabolic state profiling
Carbon source-dependent growth inhibition
Verify differential IC50 under respiratory vs fermentative conditions
Cytochrome bc1 inhibitor benchmarking
Inz series potency-selectivity profile
Establish baseline IC50 and selectivity thresholds for novel chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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